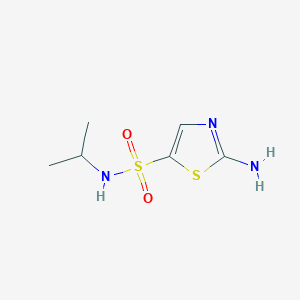

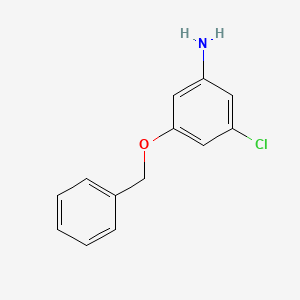

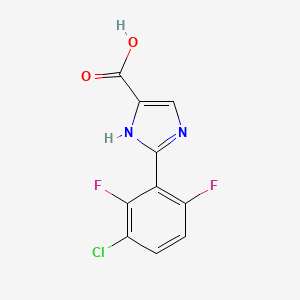

2-氨基-N-异丙基噻唑-5-磺酰胺

描述

2-amino-N-isopropylthiazole-5-sulfonamide is a type of organosulfur compound that contains sulfur-nitrogen bonds . These compounds have found various applications in diverse fields such as pharmaceuticals, agrochemicals, polymers, and more .

Synthesis Analysis

The synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has emerged as a highly useful method . This strategy does not require additional pre-functionalization and de-functionalization steps, which considerably streamlines synthetic routes and substantially reduces waste generation .Chemical Reactions Analysis

Sulfenamides, sulfinamides, and sulfonamides are among the most important subclasses of sulfur–nitrogen bond-containing organosulfur compounds that are widely used in diverse fields such as pharmaceutical, pesticide, and polymer industries .科学研究应用

碳酸酐酶同工酶的抑制

已经研究了2-氨基-N-异丙基噻唑-5-磺酰胺对各种人类碳酸酐酶(CA)同工酶的抑制性能。发现它对细胞质hCA I、II和VII以及跨膜、肿瘤相关的hCA IX同工酶具有有效抑制作用。这突显了其在开发靶向这些同工酶的选择性磺酰胺抑制剂方面的潜力,特别是hCA II、VII和IX (Abdoli et al., 2017)。

抗肿瘤应用潜力

研究表明,包括类似于2-氨基-N-异丙基噻唑-5-磺酰胺的某些磺酰胺化合物,对肿瘤相关同工酶CA IX表现出显著的抑制作用。这表明了其作为抗肿瘤剂的潜在应用,特别是在设计CA IX选择性抑制剂方面 (Ilies et al., 2003)。

抗青光眼应用

一些含杂环磺酰胺的金属配合物,包括2-氨基-N-异丙基噻唑-5-磺酰胺的衍生物,已被发现能够降低实验动物的眼内压,暗示了它们在治疗青光眼中的应用。这些化合物相较于简单磺酰胺表现出更高的效率,使它们在这一领域的药理应用具有前景 (Supuran et al., 1998)。

碳酸酐酶抑制性能

2-氨基-N-异丙基噻唑-5-磺酰胺的衍生物,特别是5-氨基-2-磺酰胺-1,3,4-噻二唑的盐,显示出有趣的碳酸酐酶抑制性能。这些化合物对各种人类碳酸酐酶同工酶表现出抑制活性,暗示了它们在临床应用中的实用性 (Díaz等,2016)。

合成和结构研究

已经对与2-氨基-N-异丙基噻唑-5-磺酰胺相关的化合物的合成和结构分析进行了研究,为了解它们的化学性质和在各个领域的潜在应用,包括药物化学提供了见解 (Rozentsveig等,2013)。

磺酰胺的微生物降解

关于磺酰胺的微生物降解研究,包括结构类似于2-氨基-N-异丙基噻唑-5-磺酰胺的化合物,已经确定了由伊普索羟基化引发的新途径,导致化合物的分解。这项研究对于了解这类化合物的环境影响和生物降解过程至关重要 (Ricken et al., 2013)。

作用机制

Target of Action

2-amino-N-isopropylthiazole-5-sulfonamide is a versatile chemical compound widely used in scientific research for its diverse applications, including drug discovery, organic synthesis, and pharmaceutical development

Mode of Action

This inhibition is often achieved through a competitive mechanism, where the sulfonamide compound competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . By binding to this enzyme, sulfonamides prevent the formation of folic acid, a crucial component for bacterial DNA replication.

Biochemical Pathways

Sulfonamides interfere with the folic acid synthesis pathway in bacteria, leading to a halt in DNA replication and ultimately bacterial growth .

Action Environment

For instance, sterically demanding amines may afford less satisfactory results .

未来方向

属性

IUPAC Name |

2-amino-N-propan-2-yl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S2/c1-4(2)9-13(10,11)5-3-8-6(7)12-5/h3-4,9H,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCILFCFFZLGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)

![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)